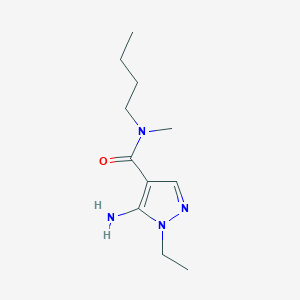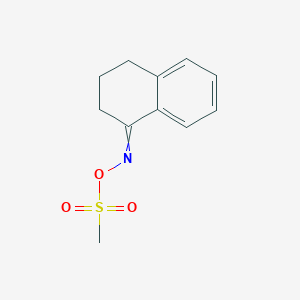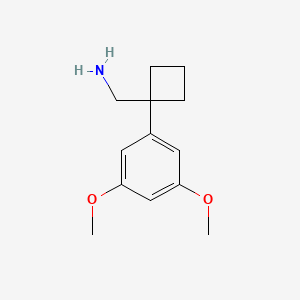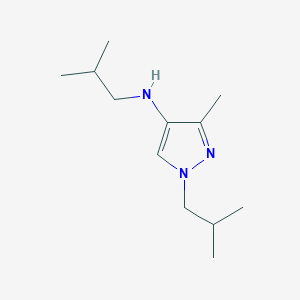
6,7,3',4'-Tetrahydroxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,3’,4’-Tetrahydroxyflavanone is a natural product belonging to the class of flavonoids, specifically flavanones. It is characterized by its four hydroxyl groups located at the 6, 7, 3’, and 4’ positions on the flavanone backbone. This compound is known for its antioxidant properties and is found in various plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,3’,4’-Tetrahydroxyflavanone typically involves the isomerization of 2’,3’,4,4’,6’-pentahydroxychalcone. This process can be achieved through various methods, including catalytic hydrogenation and acid-catalyzed cyclization .
Industrial Production Methods: Industrial production of 6,7,3’,4’-Tetrahydroxyflavanone often involves the extraction from plant sources, followed by purification using chromatographic techniques. The specific plants used for extraction include species from the genus Vernonia .
Análisis De Reacciones Químicas
Types of Reactions: 6,7,3’,4’-Tetrahydroxyflavanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into dihydroflavanones.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavanones.
Substitution: Various substituted flavanones depending on the reagents used.
Aplicaciones Científicas De Investigación
6,7,3’,4’-Tetrahydroxyflavanone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mecanismo De Acción
The mechanism of action of 6,7,3’,4’-Tetrahydroxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Proapoptotic Effects: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways such as PI3K/Akt/mTOR.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
3,7,3’,4’-Tetrahydroxyflavone (Fisetin): Similar in structure but differs in the position of hydroxyl groups.
5,6,7,4’-Tetrahydroxyflavanone: Another flavanone with hydroxyl groups at different positions, known for its antioxidant activity.
Uniqueness: 6,7,3’,4’-Tetrahydroxyflavanone is unique due to its specific hydroxylation pattern, which contributes to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C15H12O6 |
|---|---|
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-4,6,14,16,18-20H,5H2 |
Clave InChI |
ZIKILYZOICUSQT-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738813.png)

![2-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11738827.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738832.png)
![4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11738840.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11738843.png)
![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738847.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B11738855.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11738857.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738862.png)

